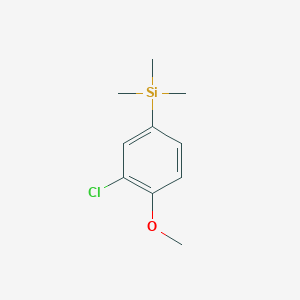
3-(2,3,5-Trifluorophenyl)azetidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3,5-Trifluorophenyl)azetidine Hydrochloride: is a chemical compound with the molecular formula C9H9ClF3N . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a trifluorophenyl group, which imparts unique chemical properties to the molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,5-Trifluorophenyl)azetidine Hydrochloride typically involves the reaction of 2,3,5-trifluorobenzylamine with a suitable azetidine precursor under controlled conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,3,5-Trifluorophenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(2,3,5-Trifluorophenyl)azetidine Hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a probe for investigating enzyme mechanisms and protein-ligand interactions .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be investigated as a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is required .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Mécanisme D'action
The mechanism of action of 3-(2,3,5-Trifluorophenyl)azetidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. The azetidine ring may also contribute to its overall biological activity by influencing its conformation and stability .
Comparaison Avec Des Composés Similaires
- 3-(3,4,5-Trifluorophenyl)azetidine Hydrochloride
- 3-(2-(Trifluoromethyl)phenyl)azetidine Hydrochloride
- Azetidine Hydrochloride
Comparison: Compared to other similar compounds, 3-(2,3,5-Trifluorophenyl)azetidine Hydrochloride is unique due to the specific positioning of the trifluorophenyl group. This positioning can significantly influence its chemical reactivity, biological activity, and overall properties. For instance, the trifluorophenyl group at the 2,3,5-positions may enhance its binding affinity to certain molecular targets, making it more effective in specific applications .
Propriétés
Formule moléculaire |
C9H9ClF3N |
|---|---|
Poids moléculaire |
223.62 g/mol |
Nom IUPAC |
3-(2,3,5-trifluorophenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C9H8F3N.ClH/c10-6-1-7(5-3-13-4-5)9(12)8(11)2-6;/h1-2,5,13H,3-4H2;1H |
Clé InChI |
FSARXSBWYZFOLB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=C(C(=CC(=C2)F)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[3-(Chloromethoxy)propoxy]methyl]benzene](/img/structure/B15335242.png)










![4,6-dichloro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B15335307.png)


